Spegatrine
Overview
Description
Spegatrine is an α1- and α2-adrenergic receptor antagonist isolated from Rauvolfia verticillata . Its dimer, dispegatrine, has a greater antagonist affinity for α-adrenergic receptors .
Synthesis Analysis
The total synthesis of Spegatrine has been achieved through a nature-inspired and convergent manner . A late-stage thallium (III) acetate mediated intermolecular oxidative coupling was employed to construct the C(9)-C(9’) bond with complete regio- and stereocontrol . This strategy completed the first total synthesis of the monomer spegatrine as well as the dimer P(S)-(+)-dispegatrine .
Molecular Structure Analysis
Spegatrine has a molecular formula of C20H25N2O2+ . The InChI representation is InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1
. The Canonical SMILES representation is CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C
.
Physical And Chemical Properties Analysis
Spegatrine has a molecular weight of 325.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 325.191603044 g/mol and the Monoisotopic Mass is also 325.191603044 g/mol . The Topological Polar Surface Area is 56.2 Ų .
Scientific Research Applications
Alkaloid Interactions with Adrenoceptors
Spegatrine, identified as a quaternary alkaloid, has been studied for its interactions with adrenoceptors. In a study comparing the effects of spegatrine and dispegatrine, it was found that these compounds have significant affinities and activities on α-adrenoceptors. Dispegatrine, a dimer of spegatrine, showed a notably higher affinity than spegatrine for both α_1 and α_2-adrenoceptors. These findings suggest potential pharmacological applications in modulating adrenoceptor activity (Feng, Gao, & Zeng, 1986).
Component in Anti-Colon Cancer Research
Spegatrine has also been identified in studies focusing on cancer research. It was isolated alongside other compounds from the trunk bark of Tabernaemontana contorta Stapf, a plant investigated for its anti-colon cancer properties. Although the specific role of spegatrine in anti-colon cancer activity was not detailed, its presence in such studies indicates a potential avenue for exploring its anticancer properties (Ebede et al., 2019).
Role in Malaria Research
Furthermore, spegatrine has been mentioned in the context of malaria research. In a study examining the chemical profile of Rauvolfia caffra Sond, a plant with antimalarial properties, spegatrine was isolated as one of its constituents. This suggests a potential role in the development of antimalarial treatments, although further research is necessary to clarify its specific antimalarial effects (Tlhapi et al., 2018).
Antioxidant and Anti-Parasitic Activities
A study on the methanol extract of stem bark of Rauvolfia caffra Sond, which included spegatrine as one of the isolated compounds, investigated the extract's antioxidant and antitrypanosomal activities. Spegatrine was identified as a primary antioxidant compound in this study, demonstrating its potential in antioxidant applications. The research also looked into antitrypanosomal activities, indicating possible use in anti-parasitic treatments (Tlhapi et al., 2020).
Safety And Hazards
When handling Spegatrine, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYYDUNWITJSJ-SYMHJQAPSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N2O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spegatrine | |
CAS RN |
47326-53-4 | |
Record name | Spegatrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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